molecular formula C12H16N4O4S2 B2973222 ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate CAS No. 1171890-36-0

ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate

Cat. No.: B2973222
CAS No.: 1171890-36-0
M. Wt: 344.4
InChI Key: XFXVHVIXHNHJDD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with a sulfonamido-linked 1,3-dimethylpyrazole moiety and an ethyl acetate group. This structure combines multiple functional groups, making it a candidate for pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors influenced by sulfonamide derivatives. Its synthesis and characterization rely on modern spectroscopic techniques (e.g., NMR, ESI-MS) and crystallographic refinement tools like SHELXL .

Properties

IUPAC Name

ethyl 2-[2-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c1-4-20-11(17)5-9-7-21-12(13-9)15-22(18,19)10-6-16(3)14-8(10)2/h6-7H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXVHVIXHNHJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H15N3O3S\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

This indicates that it contains a thiazole ring, a pyrazole moiety, and an ethyl acetate group, which are significant for its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit notable antiproliferative activity against various cancer cell lines. For instance, in vitro tests have shown that certain derivatives can inhibit the growth of U937 cells with half maximal inhibitory concentration (IC50) values indicating significant cytotoxicity without affecting normal cells .

Data Table: Antiproliferative Activity of Pyrazole Derivatives

Compound IDCell LineIC50 (µM)Comments
MR-S1-13U9375.6High potency against cancer cells
MR-S1-5U93720.3Moderate potency

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that certain pyrazole derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 µg/mL, showcasing their potential as effective antimicrobial agents .

Data Table: Antimicrobial Activity of Pyrazole Derivatives

Compound IDPathogenMIC (µg/mL)MBC (µg/mL)Comments
7bStaphylococcus aureus0.220.25Highly effective
10E. coli0.50.6Moderate effectiveness

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, thiazole-containing compounds have been shown to interfere with matrix metalloproteinases and other targets relevant to cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer properties. Researchers synthesized multiple compounds and tested them against several cancer cell lines, demonstrating that modifications in the structure significantly influenced their biological activity. One compound showed promising results with an IC50 comparable to established chemotherapeutic agents like doxorubicin .

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds containing pyrazole and thiazole rings exhibit significant antibacterial properties, especially against resistant strains of bacteria like Acinetobacter baumannii. The sulfonamide component may also contribute to its efficacy by inhibiting bacterial growth through mechanisms similar to traditional sulfa drugs.

Interaction Studies: Preliminary studies suggest that ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate may interact with bacterial enzymes involved in cell wall synthesis or metabolic pathways. Further research is needed to elucidate specific interactions at the molecular level, including binding affinities and mechanisms of action against target organisms.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound. Examples include:

  • Ethyl 2-(2-amino-thiazol-4-yl)acetate: Features a thiazole ring without a sulfonamide group and exhibits moderate antibacterial activity.
  • Ethyl 5-amino-1H-pyrazole-4-carboxylate: Contains a pyrazole ring with a carboxylic acid and demonstrates antibacterial and antifungal properties but lacks a thiazole component.
  • Ethyl 2-(3,5-dimethylpyrazol-4-yl)acetate: Includes a pyrazole ring with an ethoxy group and shows antimicrobial properties but has a different substitution pattern.

The uniqueness of this compound lies in its combination of both thiazole and pyrazole functionalities along with a sulfonamide group, which may provide enhanced biological activity compared to other derivatives lacking one or more of these components.

Applications

This compound has potential applications in:

  • Development of new antimicrobial agents
  • Medicinal chemistry research
  • Customization of substituents on pyrazole and thiazole rings
  • Synthesis of related compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

Sulfonamido vs. Ureido Groups: The target compound’s sulfonamido group (-SO₂NH-) differs from the ureido (-NHCONH-) derivatives in compounds 10d–f. Ureido derivatives (10d–f) incorporate electron-withdrawing groups (e.g., trifluoromethyl, chloro), which may improve binding affinity in biological targets via hydrophobic or halogen-bonding interactions .

Heterocyclic Diversity :

  • The imidazole-pyridazine derivative () replaces the pyrazole-sulfonamido group with a fused heterocyclic system, offering distinct hydrogen-bonding and π-stacking capabilities. Its lower molecular weight (358.4 vs. 368.4) suggests reduced steric hindrance .

Synthetic Efficiency :

  • Ureido derivatives (10d–f) demonstrate high yields (89–93%), indicating robust synthetic protocols for introducing aryl-ureido groups. The target compound’s sulfonamido group may require alternative coupling agents (e.g., carbodiimides), though comparable yields are plausible .

Spectroscopic and Analytical Comparisons

NMR Spectroscopy:

  • Target Compound : Likely exhibits distinct ¹H NMR shifts for the pyrazole methyl groups (~2.5–3.5 ppm) and thiazole protons (~6.5–8.0 ppm). The sulfonamido NH proton may appear as a broad singlet (~10–12 ppm) .
  • Ureido Derivatives (10d–f) : Show characteristic urea NH signals (~8.5–9.5 ppm) and aromatic protons influenced by electron-withdrawing substituents .
  • Imidazole-Pyridazine Derivative : Imidazole protons resonate near 7.5–8.5 ppm, while pyridazine carboxamido protons appear downfield (~8.0–9.0 ppm) .

Mass Spectrometry:

  • The target compound’s molecular ion ([M+H]⁺) is unobserved in the provided evidence but expected near m/z 368.4. Ureido derivatives (10d–f) show strong [M+H]⁺ signals at m/z 514–548, reflecting their higher molecular weights .

Q & A

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureTimeYield
Sulfonamide couplingSodium acetateEthanolReflux6.5 h~80%
CuAAC reactionCuSO₄, sodium ascorbateTHF/H₂O50°C16 h99%

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming structural integrity. For example, the ethyl ester group appears as a quartet at δ 4.30 ppm (¹H) and a carbonyl signal at δ 165.9 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution FAB-MS confirms molecular weight (e.g., observed [M+H]+ at m/z 303.1566 vs. calculated 303.1564) .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at 1748 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
  • TLC : Monitors reaction progress (e.g., Rf = 0.18 in cyclohexane/ethyl acetate 2:1) .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and information science tools can predict optimal reaction pathways:

  • Transition State Analysis : Identifies energy barriers for sulfonamide coupling or cyclization steps, reducing trial-and-error experimentation .
  • Solvent/Reagent Screening : Machine learning models analyze experimental data (e.g., from similar compounds in ) to recommend solvent systems (e.g., THF/water for CuAAC) and catalyst ratios .
  • Feedback Loops : Experimental data (e.g., yields from ) refine computational models, accelerating reaction design .

Advanced: How can researchers resolve contradictions in reaction yields when modifying substituents on the pyrazole or thiazole rings?

Methodological Answer:
Contradictions often arise from steric/electronic effects or competing side reactions. Strategies include:

  • Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 40°C vs. reflux) to favor desired intermediates, as seen in .
  • Substituent Compatibility Analysis : Use Hammett plots or DFT to predict electron-withdrawing/donating effects of substituents on reaction rates .
  • Byproduct Identification : LC-MS or GC-MS detects side products (e.g., over-oxidized thiazoles), guiding condition adjustments .

Basic: What are the critical intermediates in the synthesis, and how is their purity ensured?

Methodological Answer:
Key intermediates include:

  • Sulfonamide-thiazole adduct : Synthesized via nucleophilic substitution, purified by recrystallization .
  • Ethyl 2-(azido-thiazol-4-yl)acetate : Intermediate for CuAAC reactions, requiring rigorous drying (Na₂SO₄) to avoid hydrolysis .
  • Quality Control : Purity is confirmed via melting point analysis (e.g., MP = 54.1–54.9°C) and HPLC (>97% purity) .

Advanced: What strategies mitigate scalability challenges in large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Replace THF with greener solvents (e.g., ethanol/water mixtures) to improve safety and reduce costs .
  • Catalyst Recycling : Immobilize copper catalysts on silica to enhance reusability and reduce metal contamination .
  • Process Analytical Technology (PAT) : Implement in-line NMR or IR for real-time monitoring of reaction progression .

Advanced: How does the electronic structure of the pyrazole-sulfonamide moiety influence biological activity?

Methodological Answer:

  • SAR Studies : Modify substituents (e.g., methyl vs. bromo groups) and assess activity (e.g., enzyme inhibition in ) .
  • Computational Docking : Molecular dynamics simulations predict binding affinity to target proteins (e.g., alkaline phosphatase) .
  • Electrostatic Potential Maps : DFT reveals electron-rich regions (e.g., sulfonamide oxygen) critical for hydrogen bonding .

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